Omeprazole sulfone
Overview
Description
Omeprazole sulfone is a metabolite of Omeprazole, a well-known proton pump inhibitor . It is formed from Omeprazole by the cytochrome P450 (CYP) isoform CYP3A4 .
Synthesis Analysis
Omeprazole sulfone is formed from Omeprazole through a process involving the cytochrome P450 (CYP) isoform CYP3A4 . The synthesis of Omeprazole and its metabolites has been explored in various studies . For instance, one study used a stable isotope ratio-patterning liquid chromatography–mass spectrometric method to explore Omeprazole and its metabolites in a mouse’s brain after various routes of administration .Molecular Structure Analysis
The chemical formula of Omeprazole sulfone is C17H19N3O4S . Its exact mass is 361.11 and its molecular weight is 361.416 .Physical And Chemical Properties Analysis
The physical and chemical properties of Omeprazole sulfone include a density of 1.3±0.1 g/cm3, boiling point of 599.3±60.0 °C at 760 mmHg, and a molar volume of 271.4±3.0 cm3 .Scientific Research Applications
Enantioselective Quantification in Human Serum
Omeprazole sulfone, a metabolite of omeprazole, plays a critical role in the phenotyping of cytochrome CYP3A4 and CYP2C19 enzyme activities. A study introduced a method for enantioselective quantification of omeprazole and its metabolites, including omeprazole sulfone, in human serum. This method is crucial for understanding the metabolic breakdown of omeprazole (Martens-Lobenhoffer et al., 2007).
Metabolism Study in Different Populations
Research has explored the metabolism of omeprazole, including the formation of omeprazole sulfone, in various populations. For example, a study on West Mexicans evaluated the phenotype frequencies of the CYP2C19 polymorphism, measuring omeprazole sulfone to evaluate CYP3A4 activity (Gonzalez et al., 2003).
Role in Antioxidant and Antiapoptotic Activities
Omeprazole sulfone has been implicated in the antioxidant and antiapoptotic activities of omeprazole. A study indicated that omeprazole blocks stress-induced oxidative damage and cell death, in part due to its metabolites, including omeprazole sulfone (Biswas et al., 2003).
Influence on Metabolite Kinetics
The influence of other substances on the metabolite kinetics of omeprazole, including omeprazole sulfone, has been studied. For example, the effect of cimetidine and phenobarbital on the pharmacokinetic parameters of omeprazole sulfone in rats provides insights into drug interactions (Park et al., 2005).
Stereospecific Analysis as a Probe for CYP2C19 Phenotype
Omeprazole, including its sulfone metabolite, has been used in stereospecific analyses to phenotype CYP2C19, an important enzyme in drug metabolism. This research is vital for understanding individual differences in drug response (Kanazawa et al., 2003).
Safety And Hazards
Safety data sheets suggest avoiding breathing mist, gas, or vapours of Omeprazole sulfone. It is also advised to avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQEYRTSRFZEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237116 | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omeprazole sulfone | |
CAS RN |
88546-55-8 | |
Record name | Omeprazole sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omeprazole sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omeprazole sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMEPRAZOLE SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Omeprazole sulfone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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